molecular formula C7H8BrNO2 B8811654 (5-Bromo-6-methoxypyridin-2-yl)methanol

(5-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No.: B8811654
M. Wt: 218.05 g/mol
InChI Key: IPYSYFWGLWUGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-6-methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

(5-bromo-6-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C7H8BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-3,10H,4H2,1H3

InChI Key

IPYSYFWGLWUGKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CO)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

step d—A solution of 52c (0.060 g), 5% aq. NaHCO3 (2 mL) and MeOH (2 mL) was heated at reflux for 2 h. The reaction mixture was partitioned between H2O and EtOAc and the combined EtOAc extracts were dried, filtered and evaporated in vacuo. The crude product was purified by SiO2 chromatography eluting with 25% EtOAc/hexane to afford 50a.
Name
Quantity
0.06 g
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reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step One
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Quantity
2 mL
Type
solvent
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Name

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-bromo-6-methoxypicolinate (249 mg, 1.01 mmol) in dichloromethane (10 mL) added DIBAL-H in CH2Cl2 (1M, 3.04 mL) at −78° C. The reaction was immediately warmed to room temperature then stirred at room temperature for 1 hr. LCMS indicated that the reaction was complete. To the reaction mixture was added saturated aqueous NaK tartrate. It was stirred for 30 min. The reaction mixture was extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound as a white solid (205 mg, 93.3%).
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.04 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.3%

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